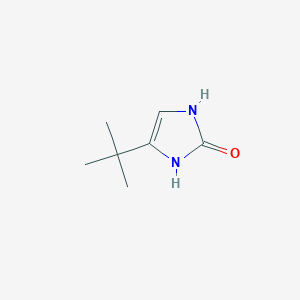

4-tert-butyl-1,3-dihydro-2H-imidazol-2-one

Description

BenchChem offers high-quality 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-1,3-dihydroimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-7(2,3)5-4-8-6(10)9-5/h4H,1-3H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHBCYJQKCJGOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CNC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590212 | |

| Record name | 4-tert-Butyl-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623547-65-9 | |

| Record name | 4-tert-Butyl-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one from 1-amino-3,3-dimethylbutanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of a proposed synthetic route to 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis commences with the readily accessible starting material, 1-amino-3,3-dimethylbutanone. This document elucidates the underlying reaction mechanisms, provides a detailed, step-by-step experimental protocol, and discusses critical process parameters and potential optimization strategies. The content is designed to be a practical resource for researchers in organic synthesis and drug development, offering both theoretical insights and actionable laboratory guidance.

Introduction: The Significance of the Imidazol-2-one Scaffold

The 1,3-dihydro-2H-imidazol-2-one, also known as a cyclic urea, is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its structural rigidity, hydrogen bonding capabilities, and diverse substitution patterns make it a versatile scaffold for interacting with various biological targets. The tert-butyl group at the 4-position of the target molecule introduces significant steric bulk, which can profoundly influence its pharmacological profile by modulating receptor binding, metabolic stability, and pharmacokinetic properties.[2]

This guide focuses on a rational and efficient synthesis of 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one from 1-amino-3,3-dimethylbutanone. The proposed methodology leverages fundamental principles of organic chemistry, providing a robust foundation for the laboratory synthesis of this and related compounds.

Proposed Synthetic Pathway: A Mechanistic Overview

The conversion of an α-amino ketone to a cyclic urea is a well-established transformation in organic synthesis. The proposed pathway for the synthesis of 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one from 1-amino-3,3-dimethylbutanone involves a two-step sequence:

-

Urea Formation: The primary amine of 1-amino-3,3-dimethylbutanone reacts with a suitable carbonylating agent, such as potassium cyanate or urea, to form an intermediate N-(3,3-dimethyl-2-oxobutyl)urea.

-

Intramolecular Cyclization: The intermediate urea undergoes an acid- or base-catalyzed intramolecular cyclization to yield the target 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one.

Step 1: Urea Formation

The initial step involves the nucleophilic attack of the primary amine of 1-amino-3,3-dimethylbutanone on a carbonyl source.

-

Using Potassium Cyanate: In this method, the amine reacts with potassium cyanate in an aqueous or mixed aqueous-organic solvent system. The isocyanic acid (HNCO) generated in situ is the reactive species that is attacked by the amine to form the corresponding urea derivative.[3]

-

Using Urea: Alternatively, heating the amino ketone with urea can also lead to the formation of the desired urea intermediate.[4][5] This method often requires higher temperatures and may proceed through the thermal decomposition of urea to isocyanic acid and ammonia.[6][7][8]

Step 2: Intramolecular Cyclization and Dehydration

The formed N-(3,3-dimethyl-2-oxobutyl)urea possesses both a nucleophilic nitrogen (from the urea moiety) and an electrophilic carbonyl carbon (from the ketone). This arrangement is primed for an intramolecular cyclization.

-

Acid Catalysis: In the presence of an acid catalyst, the ketone carbonyl is protonated, enhancing its electrophilicity. The distal nitrogen of the urea moiety then acts as an intramolecular nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent dehydration leads to the formation of the imidazol-2-one ring.

-

Base Catalysis: While less common for this specific transformation, base-catalyzed cyclization is also a possibility, particularly in the synthesis of related imidazolones.[9]

The overall reaction scheme can be visualized as follows:

Figure 1: Proposed reaction pathway for the synthesis.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, hypothetical protocol for the synthesis of 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one. This procedure is based on established methods for similar transformations and should be adapted and optimized as necessary.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Notes |

| 1-Amino-3,3-dimethylbutan-2-one HCl | C₆H₁₄ClNO | 151.63 | 33119-72-1 | Starting material.[10] |

| Potassium Cyanate | KOCN | 81.12 | 590-28-3 | Carbonylating agent.[3] |

| Hydrochloric Acid (concentrated) | HCl | 36.46 | 7647-01-0 | Acid catalyst. |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | For neutralization. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction solvent. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent. |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | Solvent. |

Synthetic Procedure

Step 1: Synthesis of N-(3,3-dimethyl-2-oxobutyl)urea

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 15.2 g (0.1 mol) of 1-amino-3,3-dimethylbutan-2-one hydrochloride in 100 mL of deionized water.

-

To this solution, add 12.2 g (0.15 mol) of potassium cyanate in one portion.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate/hexanes mobile phase).

-

After the reaction is complete, cool the mixture to room temperature. The intermediate urea may precipitate out. If so, collect the solid by vacuum filtration. If not, proceed to the next step with the aqueous solution.

Step 2: Cyclization to 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one

-

To the reaction mixture from Step 1 (either the filtrate or the entire aqueous solution), slowly add concentrated hydrochloric acid until the pH is approximately 1-2.

-

Heat the acidified mixture to reflux (approximately 100 °C) for 2-4 hours. Monitor the cyclization by TLC.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as CO₂ evolution will occur.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash them with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by column chromatography on silica gel to afford the pure 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one.

Workflow Visualization

Figure 2: Step-by-step experimental workflow.

Discussion: Causality and Optimization

Choice of Reagents and Conditions

-

Starting Material: The hydrochloride salt of 1-amino-3,3-dimethylbutanone is typically used as it is more stable and easier to handle than the free base.[10]

-

Carbonylating Agent: Potassium cyanate is an effective and readily available reagent for urea formation.[3] The use of a slight excess ensures the complete consumption of the starting amine.

-

Solvent: Water is an excellent solvent for both the starting material and potassium cyanate, facilitating the initial reaction.

-

Catalyst: Hydrochloric acid serves as a Brønsted acid catalyst to promote the intramolecular cyclization by activating the ketone carbonyl.[11]

-

Temperature: The initial urea formation is conducted at a moderately elevated temperature to ensure a reasonable reaction rate. The subsequent cyclization requires reflux conditions to overcome the activation energy for the ring-closing and dehydration steps.

Potential Challenges and Troubleshooting

-

Incomplete Reaction: If TLC analysis indicates the presence of starting material after the allotted reaction time, the heating period can be extended. For the urea formation step, ensuring the potassium cyanate is of good quality and has not hydrolyzed is crucial.

-

Side Reactions: At elevated temperatures, self-condensation of the amino ketone or other side reactions may occur. Careful temperature control and monitoring are essential.

-

Low Yield: The yield may be affected by incomplete reactions or product loss during workup and purification. Optimization of the extraction solvent and purification method can improve recovery.

-

Purification: The polarity of the product will determine the most suitable purification method. If the product is a crystalline solid, recrystallization is often the most efficient method for obtaining high purity.

Conclusion

This technical guide has outlined a robust and scientifically sound approach for the synthesis of 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one from 1-amino-3,3-dimethylbutanone. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can effectively synthesize this valuable heterocyclic compound. The provided protocol serves as a strong starting point for laboratory work, and the discussion on optimization and troubleshooting offers practical guidance for refining the synthesis to achieve high yields and purity.

References

-

Li, D., & Ollevier, T. (2019). Synthesis of Imidazolidinone, Imidazolone, and Benzimidazolone Derivatives through Oxidation Using Copper and Air. Organic Letters, 21(10), 3896-3900. [Link]

-

Gallo, E., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(5), 2844-2856. [Link]

-

Organic Chemistry Portal. Imidazole synthesis. [Link]

-

Li, D., & Ollevier, T. (2019). Synthesis of Imidazolidinone, Imidazolone, and Benzimidazolone Derivatives through Oxidation Using Copper and Air. Corpus UL. [Link]

-

Zarudnitskii, E. V., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4446. [Link]

-

Safari, J., & Moshtael Arani, Z. (2012). An investigation of the catalytic potential of potassium cyanide and imidazolium salts for ultrasound-assisted synthesis of benzoin derivatives. Journal of the Iranian Chemical Society, 9(5), 633-639. [Link]

-

ResearchGate. Potassium Cyanate as an Amino-dehydroxylating Agent: Synthesis of Aminooxypyrrole Mono, Dicarboxylic Acid Esters, and Carbonitrile. [Link]

-

Das, P., et al. (2017). Synthesis of amino alcohols, cyclic urea, urethanes, and cyclic carbonates and tandem one-pot conversion of an epoxide to urethanes using a Zn–Zr bimetallic oxide catalyst. Catalysis Science & Technology, 7(20), 4749-4761. [Link]

-

Wang, C., et al. (2020). Imidazol-5-ones as a substrate for[1]-hydride shift triggered cyclization. New Journal of Chemistry, 44(30), 12933-12937. [Link]

-

Wikipedia. Potassium cyanate. [Link]

-

Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]

-

Organic Syntheses. 1-diethylamino-3-butanone. [Link]

-

Gallo, E. A., & Burtoloso, A. C. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 73. [Link]

-

Wikipedia. Urea cycle. [Link]

-

LibreTexts. AMINO ACID METABOLISM : UREA CYCLE. [Link]

-

YouTube. UREA CYCLE [ANIMATION]-AWARD WINNING. [Link]

-

ResearchGate. (PDF) Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. [Link]

-

PubChem. 1-Amino-3,3-dimethylbutan-2-one hydrochloride. [Link]

Sources

- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Potassium cyanate - Wikipedia [en.wikipedia.org]

- 4. Synthesis of amino alcohols, cyclic urea, urethanes, and cyclic carbonates and tandem one-pot conversion of an epoxide to urethanes using a Zn–Zr bimetallic oxide catalyst - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 5. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 6. Urea cycle - Wikipedia [en.wikipedia.org]

- 7. AMINO ACID METABOLISM : UREA CYCLE [education.med.nyu.edu]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1-Amino-3,3-dimethylbutan-2-one hydrochloride | C6H14ClNO | CID 22147967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]

Spectroscopic Characterization of 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one: A Technical Guide

Introduction

4-tert-butyl-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound featuring a cyclic urea (imidazolone) core substituted with a sterically demanding tert-butyl group. The structural and electronic properties imparted by this combination make it and its derivatives valuable scaffolds in medicinal chemistry and materials science.[1][2] The bulky tert-butyl group can significantly influence molecular conformation, receptor binding, and reactivity, making its unambiguous structural confirmation paramount.[1]

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the spectroscopic characterization of 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one. As a senior application scientist, the following sections are structured not merely as a data repository, but as a practical guide, explaining the causality behind experimental choices and interpretive reasoning. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a complete, validated spectroscopic profile of the molecule.

Molecular Structure and Atom Numbering

A clear understanding of the molecular framework is essential for interpreting spectroscopic data. The structure of 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one is presented below with a systematic numbering scheme that will be used for NMR signal assignments.

Caption: Molecular structure of 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N1-H , N3-H | ~10.5, ~9.8 | Broad Singlet | 2H |

| C5-H | ~6.5 | Singlet | 1H |

| C(CH ₃)₃ | ~1.25 | Singlet | 9H |

Expertise & Interpretation:

-

N-H Protons (~10.5, ~9.8 ppm): The two amide-like protons (N1-H and N3-H) are expected to appear far downfield as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding. In a polar aprotic solvent like DMSO-d₆, these signals are typically well-resolved and observable. Their broadness is a result of quadrupole broadening from the adjacent ¹⁴N nuclei and potential chemical exchange.

-

Vinyl Proton C5-H (~6.5 ppm): This proton is attached to an sp²-hybridized carbon within the heterocyclic ring. Its chemical shift is influenced by the electron-withdrawing effect of the adjacent nitrogen atom and the carbonyl group. It is expected to be a sharp singlet as there are no adjacent protons within three bonds to couple with.

-

tert-Butyl Protons (~1.25 ppm): The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the C-C single bonds. This results in a single, sharp signal with a high integration value (9H). This intense singlet is a hallmark signature for a tert-butyl group.[3]

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and for keeping N-H protons from exchanging too rapidly.[4]

-

Instrument Setup: Use a spectrometer operating at a field strength of 400 MHz or higher for better signal dispersion.

-

Data Acquisition:

-

Tune and shim the probe to optimize magnetic field homogeneity.

-

Acquire a standard 1D proton spectrum with a 90° pulse.

-

Set a spectral width of approximately 16 ppm.

-

Use a relaxation delay of 1-2 seconds and an acquisition time of ~2-3 seconds.[3]

-

Collect 16 to 64 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (DMSO-d₅ at δ 2.50 ppm).[3]

Caption: Workflow for ¹H NMR spectroscopic analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Signal Assignment | Chemical Shift (δ, ppm) |

| C 2 (C=O) | ~155 |

| C 4 (C=C) | ~140 |

| C 5 (C=C) | ~115 |

| C 6 (C (CH₃)₃) | ~50 |

| C 7,8,9 (C(C H₃)₃) | ~29 |

Expertise & Interpretation:

-

Carbonyl Carbon C2 (~155 ppm): The carbonyl carbon of the cyclic urea is the most deshielded carbon, appearing furthest downfield due to the strong electron-withdrawing effect of the oxygen atom.[5]

-

Olefinic Carbons C4 & C5 (~140, ~115 ppm): C4, being substituted with the tert-butyl group and adjacent to N3, is expected to be further downfield than C5.

-

tert-Butyl Quaternary Carbon C6 (~50 ppm): The quaternary carbon of the tert-butyl group appears at a characteristic midfield position.

-

tert-Butyl Methyl Carbons C7,8,9 (~29 ppm): The three equivalent methyl carbons of the tert-butyl group give rise to a single, typically strong signal in the aliphatic region of the spectrum.[3]

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use a more concentrated sample than for ¹H NMR (~20-50 mg in 0.6 mL of solvent) due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Use a broadband probe on a high-field spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to ensure all signals appear as singlets.

-

Set a wider spectral width, typically 0-220 ppm.

-

A longer relaxation delay (e.g., 2-5 seconds) is often necessary, especially for quaternary carbons.

-

A significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Similar to ¹H NMR, process with Fourier transformation, phasing, and baseline correction. Calibrate to the solvent signal (DMSO-d₆ at δ 39.52 ppm).[4]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3100 (broad) | N-H Stretch | Amide (N-H) |

| 2960 - 2870 (sharp) | C-H Stretch | Aliphatic (tert-butyl) |

| ~1700 (strong, sharp) | C=O Stretch | Cyclic Urea (Amide I) |

| ~1640 | C=C Stretch | Alkene |

| ~1550 | N-H Bend | Amide (Amide II) |

Expertise & Interpretation:

The IR spectrum provides a rapid and reliable confirmation of the key functional groups.

-

N-H Stretch: A broad absorption band in the 3300-3100 cm⁻¹ region is a clear indicator of the N-H bonds, with the broadening caused by intermolecular hydrogen bonding in the solid state.[6]

-

C=O Stretch: The most prominent and diagnostic peak in the spectrum will be the strong, sharp absorption around 1700 cm⁻¹. This "Amide I" band is characteristic of a carbonyl group within a cyclic urea system. Its high intensity is due to the large change in dipole moment during the stretching vibration.[6][7]

-

C-H Stretches: Sharp peaks just below 3000 cm⁻¹ confirm the presence of the sp³-hybridized C-H bonds of the tert-butyl group.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty stage.

-

Data Acquisition:

-

Lower the anvil to apply firm pressure, ensuring good contact between the sample and the crystal.

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ for a high-quality spectrum.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Caption: Correlation of functional groups to their IR absorption regions.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₈H₁₄N₂O

-

Exact Mass: 154.1106 g/mol

-

Method: Electrospray Ionization (ESI) in positive mode is a suitable soft ionization technique.

| m/z (Daltons) | Ion | Identity |

| 155.1184 | [M+H]⁺ | Protonated Molecular Ion |

| 139.0871 | [M-15]⁺ | Loss of a methyl radical (•CH₃) |

| 98.0655 | [M-56]⁺ | Loss of isobutylene (C₄H₈) |

| 97.0578 | [M-57]⁺ | Loss of a tert-butyl radical (•C₄H₉) |

Expertise & Interpretation:

The primary goal is to observe the protonated molecular ion [M+H]⁺ at m/z 155.1184. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing unequivocal proof of the molecular formula.

The fragmentation pattern is dominated by the cleavage of the bulky tert-butyl group, which is a common fragmentation pathway for such compounds.[8] The loss of a tert-butyl radical (57 Da) would lead to a stable fragment ion at m/z 97.0578. Alternatively, the loss of a methyl radical (15 Da) can also occur, resulting in a fragment at m/z 139.0871.

Experimental Protocol: ESI-QTOF MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrument Setup: Use a Quadrupole Time-of-Flight (QTOF) mass spectrometer equipped with an ESI source.

-

Data Acquisition:

-

Infuse the sample solution directly into the source at a low flow rate (5-10 µL/min).

-

Operate the ESI source in positive ion mode.

-

Set the capillary voltage to ~3-4 kV and the source temperature appropriately.

-

Acquire data over a mass range of m/z 50-500.

-

For fragmentation data (MS/MS), select the precursor ion ([M+H]⁺ at m/z 155.1) in the quadrupole and apply collision-induced dissociation (CID) with argon gas in the collision cell.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and key fragment ions. Use the instrument software to calculate the exact mass and elemental composition.

Caption: Predicted major fragmentation pathways in positive-ion MS.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a self-validating system for the structural confirmation of 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and the connectivity of the tert-butyl group. IR spectroscopy confirms the presence of key functional groups, particularly the characteristic cyclic urea moiety. Finally, high-resolution mass spectrometry validates the molecular formula and reveals logical fragmentation patterns consistent with the proposed structure. This multi-technique approach ensures the highest level of scientific integrity, providing researchers with a reliable and thorough characterization essential for any subsequent application.

References

- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.

- Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry.

- Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Deriv

- Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Scirp.org.

- Supporting Inform

- 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one. Benchchem.

- Various synthesis and biological evaluation of some tri-tetra-substituted imidazoles derivatives: A review.

- Characterization of various analytes using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry and 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile matrix.

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

FT-IR spectrum of tert-butyl... ResearchGate. [Link]

-

An Innovative Strategy for Untargeted Mass Spectrometry Data Analysis. MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. rsc.org [rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butyl-1,3-dihydro-2H-imidazol-2-one is a heterocyclic organic compound featuring a five-membered imidazolone ring substituted with a bulky tert-butyl group. This molecule serves as a valuable building block in medicinal chemistry and materials science.[1] The imidazolone core is a prevalent scaffold in numerous biologically active compounds, and the introduction of a tert-butyl group can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and conformational rigidity.[2] This guide provides a comprehensive overview of the known and predicted physical and chemical properties of 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one, along with insights into its synthesis, reactivity, and potential applications in drug discovery.

Physicochemical Properties

The properties of 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one are summarized in the table below. It is a white crystalline solid at room temperature.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O | [3] |

| Molecular Weight | 140.18 g/mol | [3] |

| CAS Number | 623547-65-9 | [3] |

| Appearance | White crystalline solid | [1] |

| Density (Predicted) | 1.04 g/cm³ | [3] |

| Refractive Index (Predicted) | 1.482 | [3] |

| LogP (Predicted) | 1.00050 | [3] |

| Melting Point | Not experimentally determined in available literature. | |

| Boiling Point | Not experimentally determined in available literature. | |

| pKa | Not experimentally determined in available literature. The N-H protons are weakly acidic, typical of urea-like structures. | |

| Solubility | Expected to be soluble in polar organic solvents such as alcohols, DMF, and DMSO. Limited solubility in nonpolar solvents. |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

-

tert-Butyl Protons (9H): A sharp singlet is expected around δ 1.2-1.4 ppm.

-

Vinyl Proton (1H): A singlet or a broad singlet is anticipated in the region of δ 5.5-6.5 ppm for the C-H proton on the imidazolone ring.

-

N-H Protons (2H): Two broad singlets, exchangeable with D₂O, are expected in the region of δ 7.0-9.0 ppm. The exact chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (C=O): A signal is expected in the range of δ 155-165 ppm.

-

Quaternary Carbon of tert-Butyl Group: A signal around δ 30-35 ppm.

-

Methyl Carbons of tert-Butyl Group: A signal around δ 28-30 ppm.

-

Olefinic Carbons of the Imidazolone Ring: Two signals are expected in the region of δ 110-140 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretching: A broad absorption band is expected in the region of 3200-3400 cm⁻¹.

-

C=O Stretching: A strong, sharp absorption band is anticipated around 1680-1720 cm⁻¹.

-

C=C Stretching: A medium intensity band is expected near 1640-1680 cm⁻¹.

-

C-H Stretching (Aliphatic): Absorptions are expected just below 3000 cm⁻¹.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 140.

-

Fragmentation: A prominent fragment would be expected from the loss of a methyl group ([M-15]⁺) at m/z = 125, and a peak corresponding to the tert-butyl cation at m/z = 57.

Synthesis and Reactivity

Plausible Synthetic Route

A common method for the synthesis of 4-substituted-1,3-dihydro-2H-imidazol-2-ones involves the cyclization of appropriate precursors. A plausible, though not explicitly documented, synthetic route to 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one is outlined below. This pathway is based on established methodologies for similar imidazolone syntheses.[2]

Caption: Plausible synthetic route to 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one.

Experimental Protocol (Hypothetical):

-

To a solution of 2-amino-3,3-dimethylbutanal (1.0 eq) in a suitable solvent such as acetic acid, add urea (1.1 eq).

-

Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., NaHCO₃ solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one.

Chemical Reactivity

The reactivity of 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one is dictated by the functional groups present in the molecule.

-

N-H Acidity and Alkylation/Acylation: The two N-H protons are weakly acidic and can be deprotonated by a strong base to form an anion. This anion can then undergo alkylation or acylation reactions, allowing for the introduction of various substituents at the N1 and N3 positions.[2]

-

Electrophilic Substitution: The double bond in the imidazolone ring is electron-rich and can potentially undergo electrophilic substitution reactions, although the presence of the carbonyl group may deactivate the ring to some extent.

-

Reactions of the Carbonyl Group: The carbonyl group can undergo reactions typical of amides, although it is generally less reactive than a ketone or aldehyde carbonyl.

Caption: Key reaction types for 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one.

Applications in Drug Development

The imidazolone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets.[4] Imidazole-containing compounds have a wide range of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[5]

The presence of the tert-butyl group in 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one is of particular significance for drug design. This bulky, lipophilic group can:

-

Enhance Lipophilicity: Increase the molecule's ability to cross cell membranes, potentially improving oral bioavailability.

-

Provide Steric Hindrance: This can be used to control the molecule's interaction with its biological target, improving selectivity and reducing off-target effects. The steric bulk can also protect the molecule from metabolic degradation, increasing its half-life in the body.[2]

-

Induce a Specific Conformation: The tert-butyl group can lock the molecule into a more rigid conformation, which can be crucial for high-affinity binding to a target protein.[2]

While specific drug development programs utilizing 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one are not widely published, its structural motifs suggest its potential as a starting point for the design of novel therapeutics targeting a variety of diseases.

Safety and Handling

4-tert-butyl-1,3-dihydro-2H-imidazol-2-one is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

4-tert-butyl-1,3-dihydro-2H-imidazol-2-one is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its combination of a biologically relevant imidazolone core and a sterically demanding tert-butyl group makes it an attractive scaffold for the development of new small-molecule therapeutics. While a substantial amount of experimental data for this specific molecule is yet to be published, this guide provides a solid foundation of its known and predicted properties, plausible synthetic strategies, and potential applications, serving as a useful resource for researchers in the field.

References

-

MDPI. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(3), 838. Retrieved from [Link]

-

PMC. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Pharmaceuticals, 14(8), 743. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

-

PubChem. (n.d.). 4-(tert-Butyl)-1H-imidazol-2(3H)-one. Retrieved from [Link]

-

ResearchGate. (2004). 1,3-Dihydro-2H-imidazol-2-one Derivatives: Synthesis and Applications (A Review). Pharmaceutical Chemistry Journal, 38(5), 256-260. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-tert-butyl-1,3-dihydro-imidazol-2-one (CAS Number: 623547-65-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butyl-1,3-dihydro-imidazol-2-one, registered under CAS number 623547-65-9, is a heterocyclic organic compound featuring an imidazolone core substituted with a bulky tert-butyl group. This structural motif makes it a valuable building block in medicinal chemistry and organic synthesis. The presence of the tert-butyl group can significantly influence the steric and electronic properties of molecules into which it is incorporated, potentially enhancing metabolic stability and modulating biological activity.[1] This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, tailored for professionals in research and drug development.

Chemical Properties and Data

A thorough understanding of the physicochemical properties of 4-tert-butyl-1,3-dihydro-imidazol-2-one is essential for its effective use in synthesis and research. Key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 623547-65-9 | [2] |

| Molecular Formula | C₇H₁₂N₂O | [2] |

| Molecular Weight | 140.18 g/mol | [2] |

| Appearance | White crystalline solid | [2] |

| Density | 1.04 g/cm³ (predicted) | [2] |

| Refractive Index | 1.482 (predicted) | [2] |

| Polar Surface Area | 48.65 Ų | [2] |

| LogP | 1.00050 | [2] |

Synthesis and Reactivity

The tert-butyl group imparts significant steric hindrance, which can influence the reactivity of the imidazolone ring.[4] This steric bulk can direct the regioselectivity of further chemical transformations and can also provide conformational rigidity, a desirable trait in the design of pharmacologically active molecules.[4]

Representative Experimental Protocol: Synthesis of an Imidazol-2-one Derivative

The following is a generalized, step-by-step methodology for the synthesis of an imidazol-2-one derivative, based on established protocols for similar structures.[3] This protocol should be adapted and optimized for the specific synthesis of 4-tert-butyl-1,3-dihydro-imidazol-2-one.

Step 1: Formation of the Propargylic Urea Precursor

-

To a solution of the corresponding propargylic amine (1.0 eq) in an appropriate aprotic solvent (e.g., acetonitrile), add the desired isocyanate (1.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield the crude propargylic urea, which can be used in the next step without further purification.

Step 2: Base-Catalyzed Cyclization

-

Dissolve the crude propargylic urea (1.0 eq) in anhydrous acetonitrile.

-

Add a catalytic amount of a strong, non-nucleophilic base, such as 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) (e.g., 5 mol%).[3]

-

Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired imidazol-2-one.

Spectroscopic Data (Predicted)

While experimental spectra for 4-tert-butyl-1,3-dihydro-imidazol-2-one are not widely published, a prediction of the key spectroscopic features can be made based on its structure.

¹H NMR:

-

A singlet in the range of 1.0-1.3 ppm, integrating to 9 protons, corresponding to the tert-butyl group.

-

A singlet or a broad signal in the vinylic region (around 6.0-7.0 ppm) for the C-H proton on the imidazolone ring.

-

Broad signals corresponding to the N-H protons of the imidazolone ring.

¹³C NMR:

-

A signal around 30-35 ppm for the quaternary carbon of the tert-butyl group.

-

A signal around 28-30 ppm for the methyl carbons of the tert-butyl group.

-

Signals in the range of 110-130 ppm for the sp² carbons of the imidazolone ring.

-

A signal in the range of 150-160 ppm for the carbonyl carbon (C=O).

FTIR:

-

N-H stretching vibrations in the range of 3200-3400 cm⁻¹.

-

C-H stretching vibrations from the tert-butyl group around 2960 cm⁻¹.

-

A strong C=O stretching vibration in the range of 1680-1720 cm⁻¹.

-

C=C and C-N stretching vibrations in the fingerprint region.

Mass Spectrometry:

-

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 140.

-

A prominent fragment ion at m/z 125, corresponding to the loss of a methyl group, and a base peak at m/z 57, corresponding to the tert-butyl cation.

Applications in Research and Development

4-tert-butyl-1,3-dihydro-imidazol-2-one serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] The imidazolone scaffold is a common feature in a variety of biologically active compounds.

Role as a Synthetic Building Block

The presence of reactive N-H groups and the C=C double bond in the imidazolone ring allows for a variety of chemical modifications, making it a useful scaffold for building molecular diversity. The tert-butyl group can play a crucial role in directing the regioselectivity of these reactions and in modulating the pharmacokinetic properties of the final compounds.

Potential in Medicinal Chemistry

Imidazolone derivatives have been investigated for a wide range of therapeutic applications, including as antiviral, antibacterial, and anticancer agents.[5][6] The incorporation of the 4-tert-butyl-1,3-dihydro-imidazol-2-one moiety into a drug candidate could potentially enhance its metabolic stability by shielding metabolically labile sites and by introducing a lipophilic group that can influence cell permeability and target engagement.

Visualization

Chemical Structure

Caption: 2D structure of 4-tert-butyl-1,3-dihydro-imidazol-2-one.

Suppliers

4-tert-butyl-1,3-dihydro-imidazol-2-one is available from several chemical suppliers. Researchers should always request a certificate of analysis to ensure the purity and identity of the compound.

-

ChemBridge: Offers this compound under the catalog number BB-4030371.[7]

-

Guidechem: Lists several suppliers for this compound.[2]

-

Benchchem: Provides the compound and some contextual information.[4]

Conclusion

4-tert-butyl-1,3-dihydro-imidazol-2-one is a valuable chemical entity with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a reactive imidazolone core and a sterically demanding tert-butyl group makes it an attractive building block for the development of novel compounds with tailored properties. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in drug discovery and materials science.

References

-

The Royal Society of Chemistry. Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ACS Publications. Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry. [Link]

-

ResearchGate. Studying the synthesis of 4‐tert‐butyl‐1, 3‐dihydroimidazol‐2‐ones and their corresponding thiones. [Link]

-

Trends in Sciences. View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. [Link]

-

PubChem. tert-butyl 4-{2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate. [Link]

-

ResearchGate. 1,3Dihydro2H-imidazol-2-one Derivatives: Synthesis and Use in Biotin Synthesis. [Link]

-

ResearchGate. 1,3-Dihydro-2H-imidazol-2-one Derivatives: Synthesis and Applications (A Review). [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

ResearchGate. The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. [Link]

-

ResearchGate. Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin. [Link]

-

Doc Brown's Chemistry. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane. [Link]

-

ResearchGate. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

National Institutes of Health. Metabolically Stable tert-Butyl Replacement. [Link]

-

PubChem. tert-Butyl 4-methyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate. [Link]

-

ResearchGate. FT-IR spectrum of tert-butyl... [Link]

-

Advanced Journal of Chemistry, Section A. Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. [Link]

-

NIST WebBook. 4-tert-Butylphenol, TMS derivative. [Link]

Sources

- 1. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2 | Trends in Sciences [tis.wu.ac.th]

- 6. researchgate.net [researchgate.net]

- 7. You are being redirected... [hit2lead.com]

The Pivotal Role of the Tert-Butyl Group in Modulating Imidazolone Reactivity: A Technical Guide

Abstract: The imidazolone scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile reactivity and biological activity. Substituents on the imidazolone ring critically dictate its chemical behavior. Among these, the tert-butyl group, owing to its unique steric and electronic properties, plays a paramount role in modulating reactivity, stability, and selectivity.[1] This guide provides an in-depth analysis of the multifaceted influence of the tert-butyl group on imidazolone chemistry, offering insights for researchers, scientists, and professionals in drug development. We will explore its impact on reaction mechanisms, kinetic profiles, and the strategic implications for synthesis and molecular design.

Introduction: The Imidazolone Core and the Significance of Substitution

Imidazolones are five-membered heterocyclic compounds containing a ketone group and two nitrogen atoms within the ring. They are privileged structures in drug discovery, appearing in a wide array of pharmacologically active agents. The reactivity of the imidazolone core, particularly at the C2, C4, and C5 positions, as well as the endocyclic nitrogen atoms, is highly sensitive to the nature of its substituents. The strategic placement of substituents is crucial for tuning the pharmacological properties of these molecules.[2]

The tert-butyl group (t-Bu), a bulky, non-polar alkyl substituent, is frequently incorporated into molecular designs to impart specific properties. Its influence extends beyond simple steric hindrance; it profoundly affects the electronic environment of the ring system, thereby controlling reaction pathways and stabilizing reactive intermediates.[1] Understanding the precise role of the t-Bu group is therefore crucial for the rational design of novel imidazolone-based compounds.

The Dual Influence of the Tert-Butyl Group: Steric Hindrance and Electronic Effects

The impact of the tert-butyl group on imidazolone reactivity can be dissected into two primary components: its profound steric bulk and its subtle, yet significant, electronic contributions.[1]

Steric Shielding: A Guardian of the Ring

The most intuitive effect of the tert-butyl group is its sheer size. Its three methyl groups create a large, non-polar, and conformationally rigid domain that projects outwards from a central quaternary carbon.[3] This steric hindrance governs the accessibility of reagents to nearby reactive sites.[4]

-

Kinetic Control of Reactions: The t-Bu group can dramatically slow down or even completely inhibit reactions that require attack at a sterically encumbered position.[3][4] For instance, in nucleophilic substitution reactions that follow an SN2 pathway, the tert-butyl group effectively shields the reaction center from backside attack, leading to a significant decrease in the reaction rate.[3]

-

Regioselectivity: In cases where multiple reactive sites exist, the t-Bu group can direct incoming reagents to the less hindered position, thereby controlling the regiochemical outcome of a reaction.[5] This is a powerful tool in synthetic chemistry for achieving selectivity without the need for protecting groups. For example, in electrophilic aromatic substitution, its large size sterically hinders the ortho positions, leading to a strong preference for para-substitution.[3]

-

Stabilization of Reactive Intermediates: The steric bulk can protect otherwise unstable intermediates from decomposition or further reaction. For example, a radical or carbocation intermediate formed on or near the imidazolone ring can be kinetically stabilized by the presence of a neighboring t-Bu group, preventing dimerization or reaction with the solvent.[1][3]

A classic example of steric hindrance is observed in the differential reactivity of heterocyclic compounds where bulky N-substituents can change the reaction pathway from deprotonation to addition.[5]

Electronic Contributions: A Subtle but Powerful Modulator

While primarily known for its steric effects, the tert-butyl group also influences the electronic nature of the imidazolone ring through inductive effects and hyperconjugation.[1]

-

Positive Inductive Effect (+I): As an alkyl group, the t-Bu group is electron-donating.[1][6] It pushes electron density through the sigma bonds into the ring system, increasing the electron density at the nitrogen and carbon atoms.[1] This can have several consequences:

-

Increased Nucleophilicity: The enhanced electron density can make the imidazolone ring, particularly the nitrogen atoms, more nucleophilic and more basic.

-

Modulation of Acidity: Conversely, the +I effect can decrease the acidity of N-H protons on the imidazolone ring, making them more difficult to deprotonate.

-

-

Hyperconjugation: This is a stabilizing interaction where electrons in the C-H σ-bonds of the tert-butyl group can overlap with adjacent empty or partially filled p-orbitals or a π-system of the imidazolone ring.[1] This delocalization of electrons further contributes to its electron-donating character and can stabilize carbocation intermediates.[1][3]

The interplay between steric and electronic effects is often complex and context-dependent. For example, while the +I effect might increase the intrinsic nucleophilicity of a nitrogen atom, the overwhelming steric hindrance can prevent it from participating in a reaction.

Experimental Validation: Probing the Influence of the Tert-Butyl Group

A combination of kinetic studies, spectroscopic analysis, and computational modeling is typically employed to elucidate the role of the tert-butyl group.

Workflow for Comparative Kinetic Analysis

A robust method to quantify the impact of the t-Bu group is to perform a comparative kinetic analysis against less sterically hindered analogues (e.g., methyl or isopropyl substituted imidazolones).

Caption: Workflow for comparative kinetic analysis of imidazolone analogues.

Detailed Experimental Protocol: N-Alkylation Kinetics

This protocol outlines a self-validating system for studying the kinetics of N-alkylation, a common reaction for imidazolones.

Objective: To determine the second-order rate constants for the reaction of various N-substituted imidazolones with an alkylating agent (e.g., methyl iodide).

Materials:

-

N-tert-butyl-imidazolone

-

N-isopropyl-imidazolone

-

N-methyl-imidazolone

-

N-unsubstituted-imidazolone

-

Methyl Iodide (MeI)

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (e.g., naphthalene)

-

HPLC system with a UV detector

-

Thermostatted reaction vessel

Procedure:

-

Stock Solution Preparation:

-

Prepare 0.1 M stock solutions of each imidazolone analogue in ACN.

-

Prepare a 0.1 M stock solution of MeI in ACN.

-

Prepare a 0.05 M stock solution of the internal standard in ACN.

-

Causality: Using stock solutions ensures accurate and reproducible concentrations for each kinetic run.

-

-

Reaction Setup:

-

In a thermostatted vessel at 25°C, combine 5.0 mL of the imidazolone stock solution and 1.0 mL of the internal standard stock solution.

-

Allow the solution to equilibrate for 10 minutes.

-

Initiate the reaction by adding 5.0 mL of the MeI stock solution. Start the timer immediately.

-

Causality: Precise temperature control is critical as reaction rates are highly temperature-dependent. The internal standard corrects for variations in injection volume during analysis.

-

-

Time-Point Sampling and Quenching:

-

At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.

-

Immediately quench the aliquot in a vial containing 900 µL of a quenching solution (e.g., 0.1 M sodium thiosulfate in ACN/water) to stop the reaction.

-

Causality: Quenching is essential to "freeze" the reaction at a specific time point, allowing for accurate measurement of reactant and product concentrations.

-

-

HPLC Analysis:

-

Analyze each quenched sample by HPLC.

-

Develop a method that provides good separation of the starting imidazolone, the N-alkylated product, and the internal standard.

-

Generate a calibration curve for the starting imidazolone to relate peak area to concentration.

-

-

Data Analysis:

-

For each time point, calculate the concentration of the starting imidazolone based on its peak area relative to the internal standard.

-

Plot ln([Imidazolone]/[Initial Imidazolone]) versus time. For a second-order reaction with one reactant in excess, this plot should be linear.

-

The slope of the line will be equal to -k_obs (the pseudo-first-order rate constant).

-

Calculate the second-order rate constant (k) by dividing k_obs by the concentration of the excess reagent (MeI).

-

Expected Quantitative Data

The results of such a kinetic study can be summarized as follows, illustrating the expected trend based on steric hindrance.

| N-Substituent | Relative Rate (k_substituent / k_H) | Interpretation |

| -H | 1.00 | Baseline reactivity |

| -CH₃ | ~0.8 - 1.2 | Minor steric hindrance, slight +I effect. Rate is comparable to baseline. |

| -CH(CH₃)₂ | ~0.1 - 0.3 | Significant steric hindrance begins to dominate, slowing the reaction. |

| -C(CH₃)₃ | < 0.01 | Overwhelming steric hindrance effectively shuts down the reaction at this site. |

Note: The exact values are illustrative and will depend on the specific imidazolone core and reaction conditions.

Mechanistic Implications and Strategic Applications in Synthesis

The profound influence of the tert-butyl group has significant consequences for reaction mechanisms and can be strategically exploited in organic synthesis.

Directing Reaction Pathways

Consider a scenario where an imidazolone has two potential sites for electrophilic attack, for example, two endocyclic nitrogen atoms. Placing a t-Bu group on one of the nitrogens will effectively block that site, forcing the reaction to occur exclusively at the other, less hindered nitrogen. This demonstrates the use of the tert-butyl group as a powerful directing group, influencing regioselectivity.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Sterically and polarity-controlled reactions of tBuLi with P=CH-NR heterocycles: novel heterocyclic P- and P,O-ligands and preliminary tests in transition-metal catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

investigating the steric effects of 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one

An In-depth Technical Guide to the Steric Effects of 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one

Foreword: The Strategic Role of Steric Hindrance in Molecular Design

In the intricate landscape of molecular science, the ability to control and predict chemical reactivity and biological interactions is paramount. While electronic effects have long been a cornerstone of molecular design, the nuanced and powerful influence of steric effects—the spatial arrangement of atoms—offers a distinct and equally critical tool for chemists and pharmacologists. Steric hindrance, far from being a mere impediment, is a strategic element that can be leveraged to dictate reaction outcomes, enforce specific molecular conformations, and achieve remarkable selectivity in biological systems.

The tert-butyl group, -C(CH₃)₃, stands as the archetypal sterically demanding substituent.[1] Its tetrahedral arrangement of three methyl groups creates a bulky, conformationally rigid shield that profoundly impacts the local chemical environment. When appended to a heterocyclic scaffold such as 1,3-dihydro-2H-imidazol-2-one, this influence becomes particularly pronounced. The resulting molecule, 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one, serves as an exemplary model for investigating how a single, bulky group can dominate the physicochemical and reactive properties of a molecule.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for investigating and understanding the steric effects of the 4-tert-butyl group on the imidazolone core. We will move beyond theoretical descriptions to provide actionable experimental protocols and computational workflows, grounded in the principles of scientific integrity and causality. Our objective is to equip the reader with the knowledge to not only measure but also strategically exploit steric hindrance in their own research and development endeavors.

Molecular Architecture: Synthesis and Physicochemical Profile

The 1,3-dihydro-2H-imidazol-2-one (also known as ethyleneurea) scaffold is a valuable pharmacophore found in a range of biologically active compounds.[2] The introduction of a tert-butyl group at the 4-position is a key synthetic modification designed to impart specific steric properties.

A general synthetic approach to such imidazolones can be adapted from established methodologies, often involving the cyclization of appropriate diamine precursors or related intermediates.[3] The robustness of the tert-butyl group makes it compatible with many standard reaction conditions.[2]

Table 1: Physicochemical Properties of 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one

| Property | Value | Source |

| CAS Number | 623547-65-9 | [4][5] |

| Molecular Formula | C₇H₁₂N₂O | [5] |

| Molecular Weight | 140.18 g/mol | Calculated |

| Appearance | Typically an off-white to white solid | General Observation |

Probing Steric Architecture: Experimental and Computational Investigations

A multi-faceted approach is essential to fully characterize the steric influence of the tert-butyl group. This involves a combination of solid-state analysis, in-solution structural elucidation, and computational modeling to build a complete picture of its spatial dominance.

Solid-State Conformation: X-ray Crystallography

X-ray crystallography provides the most definitive, static picture of molecular structure, revealing precise bond lengths, bond angles, and the through-space orientation of substituents. While a crystal structure for the parent 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one is not publicly available, analysis of closely related, more complex structures containing tert-butylated imidazole or similar rings provides critical insights.[6][7]

Causality of Experimental Choice: By analyzing crystal structures of molecules with bulky groups, we can directly visualize the consequences of steric strain. For instance, the presence of bulky ortho substituents on a benzene ring attached to an imidazole core has been shown to force the rings into a nearly orthogonal orientation to relieve steric clash.[6] We can infer that the tert-butyl group on the imidazolone ring will similarly dictate the approach trajectory of reactants and influence intermolecular packing in the crystal lattice.[6][7]

Hypothetical Structural Insights:

-

Bond Angle Distortion: Expect the C3-C4-C(tert-butyl) bond angle within the imidazolone ring to be slightly distorted from ideal sp³ or sp² hybridization to accommodate the bulky group.

-

Intermolecular Interactions: The tert-butyl group will likely shield one face of the imidazolone ring, directing intermolecular hydrogen bonding (e.g., N-H···O=C) to less hindered regions of neighboring molecules.[8]

In-Solution Dynamics: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for probing molecular structure and steric relationships in the solution phase, which is more representative of typical reaction or biological conditions.

Expertise & Experience: A standard ¹H or ¹³C NMR spectrum will confirm the basic connectivity of the molecule. However, to specifically investigate the spatial proximity dictated by steric effects, a 2D NOE spectroscopy (NOESY or ROESY) experiment is the tool of choice. The NOE is a through-space phenomenon where magnetization is transferred between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. A strong NOE signal between the tert-butyl protons and protons on the imidazolone ring would be irrefutable evidence of the tert-butyl group's steric presence.

Caption: Workflow for Kinetic Analysis of Steric Hindrance.

Protocol 2: Monitoring N-Alkylation via Gas Chromatography (GC)

-

Reagent Preparation: Prepare standardized stock solutions of 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one, a less-hindered control (e.g., 4-methyl-1,3-dihydro-2H-imidazol-2-one), a base (e.g., NaH), and an electrophile (e.g., methyl iodide) in an appropriate anhydrous solvent (e.g., THF).

-

Reaction Initiation: In a temperature-controlled reaction vessel, combine the imidazolone and the base. Allow time for deprotonation. The reaction is initiated (t=0) by adding the electrophile.

-

Sampling (Self-Validation): At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a precise aliquot of the reaction mixture. Immediately quench the aliquot in a vial containing a small amount of dilute acid to neutralize the base and stop the reaction. This step is critical for ensuring the measured composition reflects the reaction state at that specific time.

-

GC Analysis: Analyze each quenched aliquot by GC. Develop a method that provides clear separation of the starting material and the N-alkylated product. The peak areas can be used to determine the concentration of the reactant at each time point.

-

Data Processing: For a pseudo-first-order reaction, plot the natural logarithm of the reactant concentration (ln[Reactant]) versus time. The slope of the resulting straight line will be equal to the negative of the rate constant (-k).

-

Interpretation: The ratio of the rate constants (k_methyl / k_tert-butyl) provides a quantitative measure of the steric hindrance imposed by the tert-butyl group. A ratio significantly greater than 1 provides strong evidence of steric retardation.

Table 2: Hypothetical Kinetic Data for N-Methylation

| Compound | Rate Constant (k) at 25 °C (M⁻¹s⁻¹) | Relative Rate |

| 4-methyl-1,3-dihydro-2H-imidazol-2-one | 1.5 x 10⁻³ | 100 |

| 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one | 1.5 x 10⁻⁵ | 1 |

In Silico Analysis: Computational Modeling of Steric Properties

Computational chemistry offers a powerful predictive tool for visualizing and quantifying steric effects that complement experimental data. [9][10] Methodology: Density Functional Theory (DFT)

Causality of Experimental Choice: DFT calculations can provide an optimized, low-energy structure of the molecule in the gas phase or with a solvent model. From this structure, we can calculate the Molecular Electrostatic Potential (MEP). The MEP map is particularly insightful as it visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For our purposes, it also clearly illustrates regions that are sterically shielded.

Caption: Computational workflow for MEP analysis.

Expected Results: The MEP map for 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one would show a strongly electronegative (red) region around the carbonyl oxygen, indicating its availability for hydrogen bonding or coordination. The N-H protons would be electropositive (blue). Crucially, the tert-butyl group would appear as a large, electrostatically neutral (green) volume, physically obstructing access to the adjacent N1-H group and the C4 position of the ring, visually confirming the concept of a "steric shield."

Implications in Drug Development and Medicinal Chemistry

The strategic placement of a tert-butyl group, as in this model compound, is a common tactic in medicinal chemistry to enhance drug properties. [1]

-

Metabolic Shielding: If a nearby site on a drug molecule is prone to metabolic degradation (e.g., by Cytochrome P450 enzymes), installing a bulky tert-butyl group can act as a "steric shield," physically blocking the enzyme's active site from accessing and modifying that position. [1]This can significantly increase the drug's half-life and bioavailability.

-

Receptor Selectivity: The precise size and shape of a drug are critical for binding to its biological target. [2]The rigid and well-defined volume of the tert-butyl group can be used to achieve selectivity. It may allow the molecule to fit snugly into the binding pocket of the desired receptor while preventing it from fitting into the slightly different binding pockets of off-target receptors, thereby reducing side effects. [1]* Modulation of Physicochemical Properties: The non-polar, lipophilic nature of the tert-butyl group can be used to fine-tune the overall lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. [10]

Conclusion

The tert-butyl group on the 4-position of 1,3-dihydro-2H-imidazol-2-one is not a passive substituent; it is an active director of the molecule's structural, reactive, and interactive properties. Its significant steric bulk creates a well-defined spatial domain that restricts conformational freedom, shields adjacent reactive sites, and dictates the trajectory of intermolecular approach.

A comprehensive investigation, integrating the precision of X-ray crystallography, the solution-phase insights of NOE spectroscopy, the quantitative power of kinetic analysis, and the predictive visualization of computational modeling, is essential to fully characterize these effects. Understanding the principles and applying the protocols detailed in this guide will empower researchers to harness steric hindrance as a sophisticated tool for rational molecular design, from catalysis to the development of next-generation therapeutics.

References

- BenchChem. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.

- Cetin, M. M., et al. (2025). Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Synthesis, 58, 79–88.

- BenchChem. 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one.

-

Zubatyuk, R. I., et al. (2015). Crystal structure of 4-tert-butyl-2-{2-[N-(3,3-dimethyl-2-oxobutyl)-N-isopropylcarbamoyl]phenyl}-1-isopropyl-1H-imidazol-3-ium perchlorate. Acta Crystallographica Section E, 71(Pt 2), o103–o104. [Link]

- Wikipedia. Steric effects.

-

ResearchGate. (2008). The tert-butyl group in chemistry and biology. [Link]

- Izzotti, A. R., & Gleason, J. L. Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv.

-

Acta Crystallographica Section E. (2008). 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine. [Link]

-

Acta Crystallographica Section E. (2010). tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. [Link]

-

Abdel-Karim, S. S., et al. (2025). Design, synthesis, anticancer activity, and in silico computational studies of new imidazolone-based derivatives with potential multi-target kinase inhibitory activity. Bioorganic & Medicinal Chemistry. [Link]

-

Al-Wahaibi, L. H., et al. (2025). Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety. Scientific Reports. [Link]

-

ResearchGate. (2025). Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety. [Link]

-

ResearchGate. (2025). Design, synthesis, anticancer activity, and in silico computational studies of new imidazolone-based derivatives with potential multi-target kinase inhibitory activity. [Link]

-

ResearchGate. (2008). Synthesis, Characterization and Molecular Modeling of Some New Imidazolone Derivatives. [Link]

-

ResearchGate. (2021). Crystal structure of 4-tert-butyl-2-N-(2-pyridylmethyl)aminophenol, C16H20N2O. [Link]

- Journal of Chemical Society of Nigeria. (2025). SYNTHESIS AND CHARACTERIZATION OF 2,4-di-tert-butyl-6-((2-(4-nitrophenyl)-1H-imidazol-3-yl)ethyl)imino)methyl)

-

ResearchGate. The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. [Link]

- Neda, I. SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)

-

National Institutes of Health (NIH). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. [Link]

-

MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

-

ResearchGate. (2011). Chemistry of Imidazo[2,1-b]t[1][2][6]hiadiazoles. [Link]

-

Trends in Sciences. In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. [Link]

-

ResearchGate. Synthesis and reaction characterization of 4-tert-butylcatechol. [Link]

-

PubMed. (2023). Synthesis, biological evaluation and mechanistic studies of 4-(1,3-thiazol-2-yl)morpholine-benzimidazole hybrids as a new structural class of antimicrobials. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. You are being redirected... [hit2lead.com]

- 5. 4-TERT-BUTYL-1,3-DIHYDRO-IMIDAZOL-2-ONE | 623547-65-9 [chemicalbook.com]

- 6. Crystal structure of 4-tert-butyl-2-{2-[N-(3,3-dimethyl-2-oxobutyl)-N-isopropylcarbamoyl]phenyl}-1-isopropyl-1H-imidazol-3-ium perchlorate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tert-Butyl 4-formyl-1H-imidazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, anticancer activity, and in silico computational studies of new imidazolone-based derivatives with potential multi-target kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activities of Substituted 1,3-Dihydro-2H-imidazol-2-ones

Abstract: The 1,3-dihydro-2H-imidazol-2-one, also known as an imidazolone or a cyclic urea, represents a cornerstone heterocyclic scaffold in modern medicinal chemistry. Its structural rigidity, capacity for hydrogen bonding, and synthetic tractability have established it as a privileged pharmacophore. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by substituted 1,3-dihydro-2H-imidazol-2-one derivatives. Moving beyond a simple catalogue of effects, this document synthesizes field-proven insights into the mechanisms of action, structure-activity relationships (SAR), and key experimental methodologies used to validate these activities. We will dissect the role of this scaffold in critical therapeutic areas, including its application as cardiotonic agents, kinase inhibitors, anticonvulsants, antihypertensives, and antimicrobial agents, offering researchers and drug development professionals a comprehensive resource to support and inspire future discovery.

Introduction: The 1,3-Dihydro-2H-imidazol-2-one Scaffold

Chemical Structure and Properties

The core of our investigation is the five-membered heterocyclic ring system, 1,3-dihydro-2H-imidazol-2-one (CAS 5918-93-4). This structure features a urea moiety constrained within a cycle, flanked by two nitrogen atoms. This arrangement confers specific chemical properties that are highly advantageous for drug design. The two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen is an effective hydrogen bond acceptor. The ability to substitute at the N-1, N-3, C-4, and C-5 positions provides a rich vector space for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Significance in Medicinal Chemistry